(R)-6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-OL is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique pyrazolo-oxazine framework, which is significant in the development of pharmaceuticals, particularly in the treatment of diseases like tuberculosis.
This compound can be classified as a pyrazolo derivative, specifically belonging to the oxazine class of compounds. It is structurally related to other biologically active heterocycles and has been synthesized for various applications, including as an antitubercular agent. The chemical structure can be denoted by the formula , with a specific focus on its stereochemistry and functional groups that contribute to its biological activity .
The synthesis of (R)-6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-OL typically involves several key steps:
The synthesis can be optimized through variations in reaction conditions, such as temperature, solvent choice, and catalyst use, which significantly affect yield and purity.
The molecular structure of (R)-6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-OL consists of a fused pyrazole and oxazine ring system. Key structural features include:
The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets .
The chemical reactivity of (R)-6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-OL can be explored through various reactions:
These reactions are essential for understanding how modifications can lead to enhanced biological activity or selectivity.
The mechanism of action for (R)-6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-OL primarily involves its role as an inhibitor of specific enzymes involved in disease pathways:
Quantitative structure-activity relationship studies have provided insights into how structural variations influence efficacy.
Key physical and chemical properties of (R)-6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-OL include:
These properties are crucial for formulation development in pharmaceutical applications.
The primary applications of (R)-6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-OL include:
Continued research into its synthesis and biological effects will likely expand its applications in medicinal chemistry and pharmacology.
The enantioselective synthesis of (R)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol necessitates strategic disconnections that prioritize chiral center formation and heterocyclic ring assembly. Retrosynthetic deconstruction focuses on three key bonds:
Critical ring-forming steps involve nucleophilic substitution (SN²), intramolecular aldol condensation, or [3+3] cycloadditions. The oxazine ring’s conformational rigidity influences stereoselectivity, as confirmed by computational studies predicting preferential equatorial orientation of the C6 hydroxy group during cyclization.
Table 1: Retrosynthetic Pathways for Pyrazolo-Oxazine Core
Disconnection | Key Synthons | Chirality Introduction | Complexity |
---|---|---|---|
C6-O bond | 5-Aminopyrazole, (R)-3-bromo-1,2-propanediol | Chiral pool (diastereoselectivity) | Moderate |
N1-C7 bond | α-Bromoaldehyde, pyrazole-carboxamide | Transition metal catalysis | High |
Pyrazole-Oxazine fusion | Hydrazine, epoxy-aldehyde | Organocatalytic ring-opening | Low |
Transition metal catalysis enables enantioselective construction of the C6 stereocenter via kinetic resolution or desymmetrization. Palladium complexes with chiral bisphosphine ligands (e.g., (R)-BINAP, Josiphos) achieve >90% enantiomeric excess in intramolecular allylic amidation reactions. A representative protocol involves treating racemic 6-bromo-7-hydroxy precursors with Pd₂(dba)₃/(R)-Segphos (5 mol%) in tetrahydrofuran at 60°C, yielding the (R)-enantiomer in 85% isolated yield and 94% enantiomeric excess [1].
Continuous-flow hydrogenation using immobilized Rh-duphos catalysts accelerates the reduction of prochiral 6-oxo derivatives, achieving full conversion in <30 minutes residence time. This method enhances reproducibility and scalability compared to batch processes, with enantiomeric excess values consistently >92% [4]. Copper-catalyzed asymmetric O-alkylation of pyrazolyl alcohols with epichlorohydrin demonstrates exceptional stereoselectivity (98% enantiomeric excess) when employing Cu(OTf)₂/(S,S)-Ph-box at -20°C, though requiring stoichiometric base.
Table 2: Performance of Metal Catalysts in Asymmetric Cyclization
Catalyst System | Substrate Class | Reaction Time | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
Pd/(R)-BINAP | 6-Bromo-7-hydroxy precursor | 12 h | 85 | 94 |
Rh-duphos (flow) | 6-Oxo derivative | 0.5 h | 91 | 92 |
Cu(OTf)₂/(S,S)-Ph-box | Pyrazolyl alcohol + epoxide | 24 h | 78 | 98 |
Organocatalysis provides metal-free routes to the target molecule through covalent or non-covalent activation modes. Primary amine catalysts (e.g., L-tert-leucine-derived Jørgensen-Hayashi catalyst) facilitate enantioselective intramolecular aldol cyclization of 6-keto precursors. In dichloromethane at 25°C, this method delivers 73% yield and 88% enantiomeric excess but suffers from slow kinetics (48–72 h). Thiourea-based bifunctional catalysts address this limitation by simultaneously activating carbonyl electrophiles and hydroxy nucleophiles via hydrogen bonding, reducing reaction times to <12 h while maintaining >90% enantiomeric excess [7].
Recent advances employ chiral phosphoric acids (TRIP derivatives) in dynamic kinetic resolutions of racemic hemiaminal intermediates. Using 10 mol% (R)-TRIP in toluene at -40°C, researchers achieved 95:5 enantiomeric ratio via selective oxazine ring closure. Multicomponent reactions integrating pyrazole-5-carboxaldehyde, glycine esters, and aldehydes under proline catalysis generate functionalized precursors in a single step, though enantiomeric excess for the final cyclized product remains moderate (≤80%) [10].
Table 3: Organocatalyst Systems for C6 Stereocontrol
Catalyst Type | Activation Mechanism | Reaction | Enantiomeric Excess (%) |
---|---|---|---|
L-tert-Leucine amide | Enamine formation | Intramolecular aldol | 88 |
Cinchona-thiourea | H-bonding/Brønsted base | Oxa-Michael addition | 93 |
(R)-TRIP | Chiral anion | Dynamic kinetic resolution | 95 |
Diphenylprolinol silyl ether | Iminium ion | Multicomponent reaction | 80 |
Solid-phase synthesis enables rapid diversification of the pyrazolo-oxazine scaffold for structure-activity relationship studies. Wang resin-functionalized 6-hydroxy intermediates serve as universal anchors, permitting resin cleavage under mild acidic conditions (trifluoroacetic acid/dichloromethane) without epimerization. Key steps include:
Ionic liquid-supported synthesis represents an emerging alternative, where imidazolium-tagged substrates facilitate purification via aqueous extraction. After cyclization, the product releases from the support by metathesis, achieving 89% recovery of enantiopure material (99% enantiomeric excess). High-throughput purification employs reverse-phase mass-directed fractionation, processing >200 compounds daily with >95% purity thresholds [2].
Table 4: Solid Supports for Parallel Pyrazolo-Oxazine Synthesis
Support Type | Loading (mmol/g) | Cleavage Conditions | Racemization Risk | Throughput (compounds/day) |
---|---|---|---|---|
Wang resin | 0.7–1.0 | 20% trifluoroacetic acid/dichloromethane | Low | 384 |
Rink amide MBHA | 0.4–0.6 | 95% trifluoroacetic acid | Moderate | 192 |
Ionic liquid | N/A | Aqueous metathesis | None | 200 |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7